2-Ethyl-5-methoxyphenol
Overview
Description
2-Ethyl-5-methoxyphenol is an organic compound belonging to the class of phenols It is characterized by the presence of an ethyl group and a methoxy group attached to a benzene ring
Mechanism of Action
Target of Action
2-Ethyl-5-methoxyphenol, also known as 5-Methylguaiacol , is a derivative of Guaiacol . Guaiacol is a phenolic natural product first isolated from Guaiac resin and the oxidation of lignin . It is used medicinally as an expectorant, antiseptic, and local anesthetic . The primary target of Guaiacol is Serum albumin .
Mode of Action
Guaiacol, a similar compound, is thought to have disinfectant properties and is used as an expectorant . It has the property of inducing cell proliferation and is a potent scavenger of reactive oxygen radicals . Its radical scavenging activity may be associated with its effect on cell proliferation .
Biochemical Pathways
Methoxylated aromatic compounds (mac), which include this compound, are components of lignin, the second most abundant biopolymer on earth . They are widely distributed in various habitats and play a significant role in the global carbon cycle .
Result of Action
Guaiacol, a similar compound, is known to induce cell proliferation and scavenge reactive oxygen radicals . These actions could potentially influence various cellular processes and overall health.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-5-methoxyphenol can be synthesized through several methods. One common approach involves the methylation of 2-ethylphenol using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2-Ethyl-5-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
2-Methoxyphenol (Guaiacol): Similar in structure but lacks the ethyl group.
4-Ethyl-2-methoxyphenol: Similar but with different positioning of the ethyl and methoxy groups.
Uniqueness: 2-Ethyl-5-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl and methoxy group on the benzene ring makes it a valuable compound for various applications.
Properties
IUPAC Name |
2-ethyl-5-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPURPVUTEGLILL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501488 | |
Record name | 2-Ethyl-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20501488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19672-02-7 | |
Record name | 2-Ethyl-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20501488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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